molecular formula C10H15NO2S B2524594 Tert-butyl 3-amino-5-methylthiophene-2-carboxylate CAS No. 2248291-69-0

Tert-butyl 3-amino-5-methylthiophene-2-carboxylate

Cat. No. B2524594
CAS RN: 2248291-69-0
M. Wt: 213.3
InChI Key: HDZODTWGTMCDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-5-methylthiophene-2-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is a member of the thiophene family and is characterized by its unique chemical properties, which make it suitable for various research applications.

Mechanism Of Action

The mechanism of action of tert-butyl 3-amino-5-methylthiophene-2-carboxylate is not well understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. Moreover, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-5-methylthiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in the oxidative stress response. Moreover, it has been shown to inhibit the activation of various inflammatory cells such as macrophages and neutrophils, which play a critical role in the pathogenesis of various diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of tert-butyl 3-amino-5-methylthiophene-2-carboxylate is its high purity and stability, which make it suitable for various lab experiments. Moreover, this compound is readily available and can be synthesized using standard laboratory techniques. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on tert-butyl 3-amino-5-methylthiophene-2-carboxylate. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases. Moreover, the elucidation of the mechanism of action of this compound may provide new insights into the pathogenesis of various diseases. Additionally, the development of new synthetic methods for the production of this compound may lead to its wider use in various research applications.
Conclusion:
In conclusion, tert-butyl 3-amino-5-methylthiophene-2-carboxylate is a promising compound with various applications in scientific research. The synthesis of this compound involves a multi-step process that requires specialized equipment and reagents. This compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Moreover, the elucidation of the mechanism of action of this compound and the development of new synthetic methods may lead to its wider use in various research applications.

Synthesis Methods

The synthesis of tert-butyl 3-amino-5-methylthiophene-2-carboxylate involves a multi-step process that requires the use of specialized equipment and reagents. One of the most commonly used methods for synthesizing this compound is the reaction between tert-butyl 3-bromo-5-methylthiophene-2-carboxylate and ammonia in the presence of a palladium catalyst. This reaction yields tert-butyl 3-amino-5-methylthiophene-2-carboxylate as the main product, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Tert-butyl 3-amino-5-methylthiophene-2-carboxylate has a wide range of applications in scientific research. One of the most significant applications of this compound is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds. Moreover, this compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

tert-butyl 3-amino-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-6-5-7(11)8(14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZODTWGTMCDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-5-methylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.